molecular formula C12H9F3 B3031795 2-Methyl-1-(trifluoromethyl)naphthalene CAS No. 70109-82-9

2-Methyl-1-(trifluoromethyl)naphthalene

Cat. No. B3031795
CAS RN: 70109-82-9
M. Wt: 210.19 g/mol
InChI Key: QJFQFTLZVOINSD-UHFFFAOYSA-N
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Description

The compound of interest, 2-Methyl-1-(trifluoromethyl)naphthalene, is a derivative of naphthalene, which is a well-known polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the naphthalene core. This structure is expected to influence its chemical reactivity and physical properties, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and specific reagents to introduce functional groups like trifluoromethyl. For instance, the preparation of 1,1-Difluoro-1H-cyclopropa[a]naphthalene, a related compound, is achieved through a multi-step process starting from 4-bromo-1,2-dihydronaphthalene, involving carbene addition, benzylic bromination, and bidehydrohalogenation . Although the exact synthesis of 2-Methyl-1-(trifluoromethyl)naphthalene is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial in determining their chemical and physical properties. For example, the first stable neutral germaaromatic compound, 2-germanaphthalene, was synthesized and its structure was analyzed using NMR, UV-vis, Raman spectra, and X-ray crystallography . These techniques provided insights into the planarity and aromaticity of the compound. Similarly, X-ray analysis was used to characterize the structure of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, revealing detailed information about its molecular geometry . These methods could be employed to analyze the molecular structure of 2-Methyl-1-(trifluoromethyl)naphthalene.

Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions, often influenced by the nature of their substituents. For instance, naphthalene-1,8-diylbis(diphenylmethylium) was used as an organic two-electron oxidant in the oxidative self-coupling of N,N-dialkylanilines to synthesize benzidines . Additionally, Suzuki–Miyaura cross-coupling reactions were performed with methyl 4-bromo-3-(trifluoromethylsulfonyloxy)-2-naphthoate to prepare arylated naphthalenes . These examples demonstrate the reactivity of naphthalene derivatives in electrophilic and nucleophilic conditions, which could be relevant for the chemical reactions of 2-Methyl-1-(trifluoromethyl)naphthalene.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are significantly affected by their molecular structure. Trifluoromethylation, for instance, has been shown to make the one-electron reduction potentials of perylene and naphthalene imides and diimides more positive, while other properties remain largely unchanged . Theoretical calculations, such as those performed on methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, can provide insights into the electrophilic and nucleophilic nature of these compounds, as well as their non-linear optical behaviors . These studies suggest that 2-Methyl-1-(trifluoromethyl)naphthalene would also exhibit unique physical and chemical properties that could be explored through experimental and theoretical methods.

Scientific Research Applications

1. Catalysis and Chemical Synthesis

Research by Güleç et al. (2017) explored the methylation of naphthalene using Fe/ZSM-5 zeolite catalysts, highlighting the application of naphthalene derivatives in catalysis and chemical synthesis. This study is significant for understanding the kinetics and mechanisms involved in naphthalene methylation, which is crucial for the production of polymers such as polyethylene naphthalate.

2. Material Science

A study by Chung and Hsiao (2008) revealed the synthesis of novel fluorinated polyimides from trifluoromethyl-substituted bis(ether amine) monomers, including derivatives of naphthalene. This research is important for the development of materials with unique properties like low moisture absorption and low dielectric constants, which are valuable in various technological applications.

3. Organic Chemistry and Molecular Studies

The work of Škalamera et al. (2016) on the synthesis and stability of naphthalene N-permethylated diammonium salts offers insights into the steric hindrance effects in organic molecules. Understanding these effects is crucial for designing molecules with desired properties and functionalities in organic chemistry.

4. Atmospheric Chemistry

Research conducted by Phousongphouang and Arey (2002) on the gas-phase reactions of alkylnaphthalenes with nitrate radicals provides valuable information on the atmospheric degradation of naphthalene derivatives. This is important for understanding the environmental impact and behavior of these compounds in the atmosphere.

5. Electronic and Optical Materials

The study by Roznyatovskiy et al. (2014) on the electron-deficient perylene and naphthalene imides and diimides demonstrates the impact of trifluoromethylation on electronic properties. This research is significant for the development of materials with specific electronic and optical characteristics, useful in electronics and photonics.

properties

IUPAC Name

2-methyl-1-(trifluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFQFTLZVOINSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499708
Record name 2-Methyl-1-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(trifluoromethyl)naphthalene

CAS RN

70109-82-9
Record name 2-Methyl-1-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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